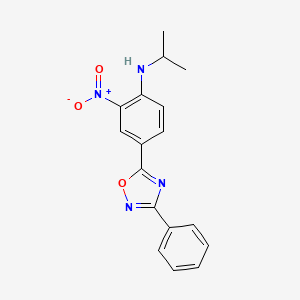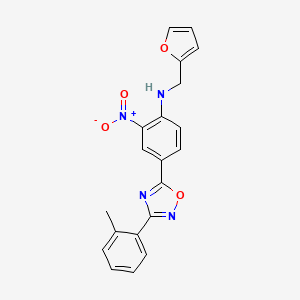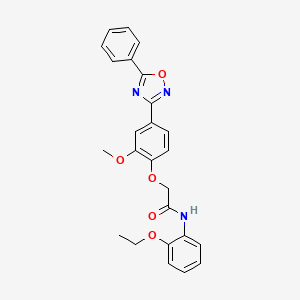
N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as INPOAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitroaniline family of compounds and has been found to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been studied for a variety of scientific research applications. One of the primary areas of interest is in the field of fluorescent chemosensors. This compound has been found to be an excellent fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a fluorescent probe for the detection of amino acids, proteins, and nucleic acids. This compound has been found to have a high selectivity and sensitivity for these targets, making it a valuable tool for researchers in the field.
Wirkmechanismus
The mechanism of action of N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. This complex results in a change in the fluorescence properties of this compound, which can be detected using spectroscopic techniques. The exact nature of the complex that forms between this compound and the target molecule depends on the specific target and the conditions of the experiment.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells in vitro, indicating its potential as a chemotherapeutic agent. This compound has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is its high selectivity and sensitivity for its target molecules. This makes it a valuable tool for researchers in the field of fluorescent chemosensors. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, there are also limitations to the use of this compound in lab experiments. For example, the complex formation between this compound and its target molecule may be affected by the presence of other molecules in the sample, leading to false positives or negatives. Additionally, the use of this compound in living systems may be limited by its potential toxicity and lack of specificity for certain targets.
Zukünftige Richtungen
There are several potential future directions for research on N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One area of interest is in the development of new fluorescent chemosensors based on the structure of this compound. Researchers may also investigate the potential use of this compound as a therapeutic agent for cancer, oxidative stress-related diseases, and inflammatory diseases. Additionally, there may be opportunities to modify the structure of this compound to improve its selectivity and sensitivity for specific targets. Overall, the potential applications of this compound in scientific research are vast, and further investigation is needed to fully understand its potential.
Synthesemethoden
The synthesis of N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline with isopropylamine. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is a yellow crystalline solid that is purified using a series of recrystallization steps. The synthesis of this compound has been optimized over time, and various modifications have been made to improve the yield and purity of the product.
Eigenschaften
IUPAC Name |
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11(2)18-14-9-8-13(10-15(14)21(22)23)17-19-16(20-24-17)12-6-4-3-5-7-12/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZIHACPGDSKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-fluorophenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707457.png)
![N,4-dimethyl-N-({N'-[(Z)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7707459.png)

![1-(benzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7707468.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide](/img/structure/B7707470.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7707481.png)



